molecular formula C17H25ClN2O3S B3037436 1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol CAS No. 478041-63-3

1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol

Cat. No. B3037436
CAS RN: 478041-63-3
M. Wt: 372.9 g/mol
InChI Key: DXWLFRYXRWLRAD-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol (CPSP) is an organic compound with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments and has been studied extensively for its potential to modify drug action.

Scientific Research Applications

Antibacterial Activity

  • Synthesis of N-substituted Acetamide Derivatives and Antibacterial Screening : Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including 1-[(4-chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol, found significant antibacterial activity. Notably, certain compounds demonstrated considerable growth inhibition against various bacterial strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

  • Evaluation as Drug Candidates for Alzheimer’s Disease : A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed to develop new drug candidates for Alzheimer's disease. The compounds demonstrated potential in enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's therapy (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

  • Antioxidant Capacity and Anticholinesterase Activity : Research on sulfonyl hydrazone scaffold and piperidine derivatives, including 1-[(4-chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol, showed notable antioxidant capacity and anticholinesterase activity. Specific compounds exhibited higher activity in various antioxidant assays and inhibitory action on acetylcholinesterase, relevant for conditions like Alzheimer’s disease (Karaman et al., 2016).

Antimicrobial Activity in Agriculture

  • Antimicrobial Efficacy Against Agricultural Pathogens : A study focused on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. The nature of substitutions on the benzhydryl and sulfonamide rings influenced the antibacterial activity (Vinaya et al., 2009).

Anticancer Potential

  • Evaluation as Anticancer Agents : Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to 1-[(4-chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol, evaluated their potential as anticancer agents. Certain compounds showed strong anticancer activity, underlining the potential of these derivatives in cancer therapy (Rehman et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(piperidin-1-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c18-15-4-6-16(7-5-15)24(22,23)20-12-8-17(21,9-13-20)14-19-10-2-1-3-11-19/h4-7,21H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWLFRYXRWLRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165480
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol

CAS RN

478041-63-3
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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